

6-Phenyl-4-pyrimidinol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **6-Phenyl-4-pyrimidinol**

Cat. No.: **B189394**

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CAS Number: 4891-69-4

IUPAC Name: 6-Phenylpyrimidin-4(1H)-one

This technical guide provides an in-depth overview of **6-Phenyl-4-pyrimidinol**, a pyrimidine derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its synthesis, potential biological activities, and mechanisms of action.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₈ N ₂ O
Molecular Weight	172.19 g/mol
Appearance	Solid
Synonyms	6-phenyl-4-pyrimidinol, 6-Phenylpyrimidin-4-ol

Synthesis of 6-Phenyl-4-pyrimidinol

The synthesis of **6-Phenyl-4-pyrimidinol** can be achieved through a cyclocondensation reaction. A plausible and widely used method involves the reaction of a β -ketoester, ethyl benzoylacetate, with urea in the presence of a base catalyst.

Experimental Protocol: Synthesis of 6-Phenyl-4-pyrimidinol

This protocol is adapted from established procedures for the synthesis of similar pyrimidin-4-ol derivatives.

Materials:

- Ethyl benzoylacetate
- Urea
- Sodium ethoxide
- Absolute ethanol
- Hydrochloric acid (for acidification)
- Deionized water

Procedure:

- Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
- Reaction Mixture: To the sodium ethoxide solution, add urea and stir until it is completely dissolved.
- Addition of β -Ketoester: Slowly add ethyl benzoylacetate dropwise to the reaction mixture at room temperature with continuous stirring.
- Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water.

- Acidification: Acidify the aqueous solution with hydrochloric acid to precipitate the crude product.
- Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure **6-Phenyl-4-pyrimidinol**.

Biological Activity and Potential Therapeutic Applications

While specific quantitative data for the biological activity of **6-Phenyl-4-pyrimidinol** is limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents. Derivatives of 4-pyrimidinol have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The data presented below for structurally related compounds suggests the potential for **6-Phenyl-4-pyrimidinol** as a lead compound in drug discovery.

Comparative Anticancer Activity of Phenyl-Substituted Pyrimidine Derivatives

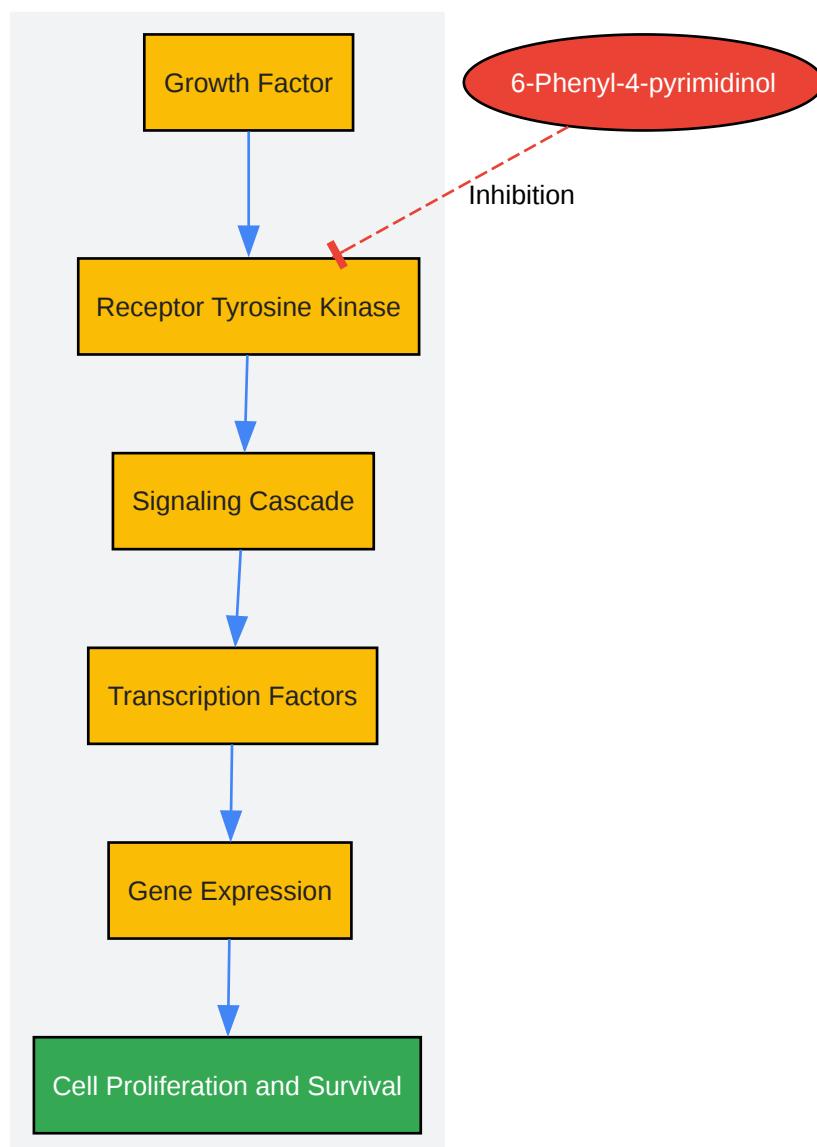
The following table summarizes the in vitro anticancer activity of pyrimidine derivatives with phenyl substitutions, highlighting their potential as cytotoxic agents against various cancer cell lines.

Compound Class	Specific Derivative	Cancer Cell Line	Reported IC ₅₀ (μM)	Reference
Ferrocenylpyrimidin-4(3H)-ones	2-Methyl-6-ferrocenylpyrimidin-4(3H)-one	MCF-7 (Breast)	17 ± 1	[1]
Pyrazolo[3,4-d]pyrimidin-4-ones	3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihdropyrazolo[3,4-d]pyrimidin-4-one	MCF-7 (Breast)	11	[2]
Thiazolo[4,5-d]pyrimidine-2-thiones	7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione	C32 (Melanoma)	24.4	
A375 (Melanoma)	25.4			
DU145 (Prostate)	Not specified			
MCF-7/WT (Breast)	Not specified			
Pyrido[2,3-d]pyrimidines	Unspecified structure	MCF-7 (Breast)	0.57	
HepG2 (Liver)	Not specified			

Potential Mechanism of Action and Signaling Pathways

The mechanism of action for many pyrimidine derivatives in cancer involves the inhibition of key enzymes in cellular signaling pathways that are critical for tumor growth and survival. Pyrimidine analogs can act as inhibitors of protein kinases, topoisomerases, or enzymes involved in nucleotide biosynthesis.^[5]

The following diagram illustrates a plausible mechanism of action where a phenyl-substituted pyrimidine derivative inhibits a protein kinase, a common target for anticancer drugs.



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